

The Pharmacokinetics of Oral ZW4864: A Technical Overview

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Compound of Interest

Compound Name: ZW4864

Cat. No.: B12414997

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This technical guide provides an in-depth analysis of the pharmacokinetic profile of **ZW4864**, a novel, orally active small-molecule inhibitor of the β -catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are foundational for its development as a potential therapeutic agent. All data is derived from preclinical studies in murine models.

Data Presentation: Pharmacokinetic Parameters of Oral ZW4864

The following table summarizes the key pharmacokinetic parameters of **ZW4864** following a single oral administration in C57BL/6 mice. These data highlight the compound's favorable oral bioavailability and systemic exposure.

Parameter	Value	Units
Dose	20	mg/kg
Cmax	1.8	μM
Tmax	2	hours
AUC(0-t)	11.9	μM*h
Half-life (t1/2)	4.1	hours
Oral Bioavailability (F)	83	%

Experimental Protocols

The pharmacokinetic evaluation of **ZW4864** was conducted in C57BL/6 mice. The following is a detailed description of the experimental methodology.

Animal Model:

- Species: Mouse
- Strain: C57BL/6
- Supplier: The Jackson Laboratory
- Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

Dosing and Sample Collection:

- Formulation: **ZW4864** was formulated in a vehicle suitable for oral and intravenous administration. For oral dosing, the compound was suspended in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous dosing, **ZW4864** was dissolved in a solution of 5% DMSO, 10% Solutol HS 150, and 85% saline.
- Administration: A single dose of 20 mg/kg was administered orally (p.o.) via gavage. For the determination of bioavailability, a separate cohort of mice received a 5 mg/kg intravenous

(i.v.) dose.

- **Blood Sampling:** Blood samples (approximately 50 μ L) were collected from the saphenous vein at serial time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- **Sample Processing:** Blood samples were collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

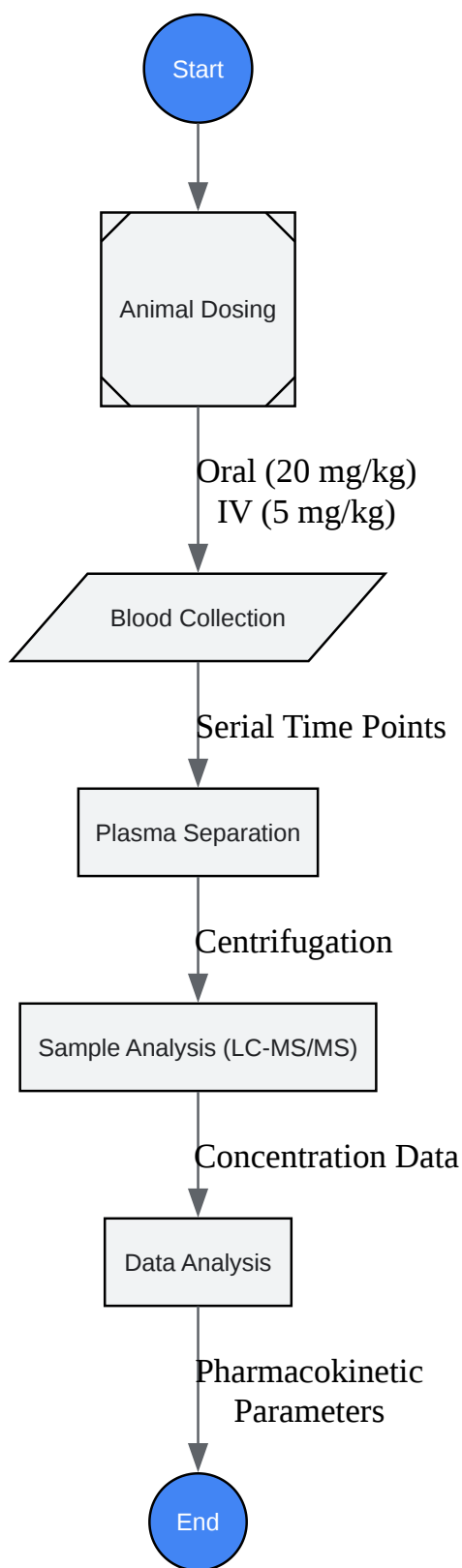
Bioanalytical Method:

- **Technique:** The concentration of **ZW4864** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Sample Preparation:** Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant was collected and analyzed.
- **Instrumentation:** A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used for the analysis.
- **Data Analysis:** The pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F) was calculated as $(AUC_{oral}/AUC_{iv}) \times (Dose_{iv}/Dose_{oral}) \times 100\%$.

Mandatory Visualization

The following diagrams illustrate the Wnt/ β -catenin signaling pathway, the mechanism of action of **ZW4864**, and the experimental workflow for the pharmacokinetic study.

Caption: Wnt/ β -catenin signaling and the inhibitory action of **ZW4864**.



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Caption: Experimental workflow for the pharmacokinetic study of **ZW4864**.

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